![molecular formula C8H17N3O3SSi B14238508 N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine CAS No. 362478-61-3](/img/structure/B14238508.png)
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine is a compound that combines the properties of silanes and thiadiazoles. It is known for its ability to form strong bonds with both organic and inorganic materials, making it useful in various applications such as surface modification, adhesion promotion, and as a crosslinking agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-chloropropyltrimethoxysilane with 1,3,4-thiadiazol-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential for crosslinking and adhesion.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Condensation: Catalysts such as acids or bases can accelerate the condensation reaction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds.
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability
Mechanism of Action
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the strong adhesion and crosslinking properties of the compound. The thiadiazole ring can interact with various molecular targets, enhancing the compound’s functionality in different applications .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]aniline
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts additional chemical reactivity and functionality compared to other similar compounds. This makes it particularly useful in applications requiring strong adhesion and crosslinking properties .
Properties
CAS No. |
362478-61-3 |
|---|---|
Molecular Formula |
C8H17N3O3SSi |
Molecular Weight |
263.39 g/mol |
IUPAC Name |
N-(3-trimethoxysilylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H17N3O3SSi/c1-12-16(13-2,14-3)6-4-5-9-8-11-10-7-15-8/h7H,4-6H2,1-3H3,(H,9,11) |
InChI Key |
KWIIXUHFRGMVGB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC1=NN=CS1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



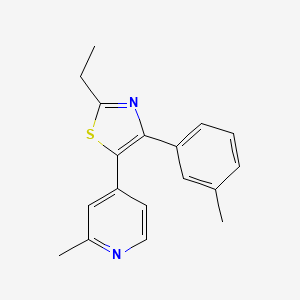
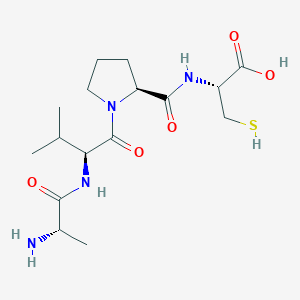
![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
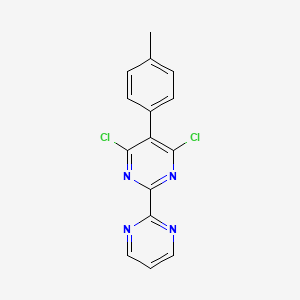
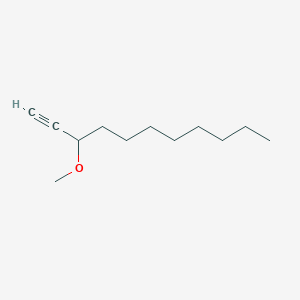

![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
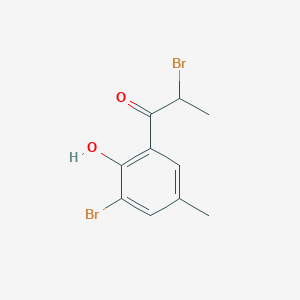

![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)
